Cytotoxic Potency of the 1,3,4-Oxadiazole Scaffold Bearing Diethyl Substitution: IC₅₀ Comparison Against MCF-7 and PANC-1 Cancer Cell Lines
The diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate (a close α-aminophosphonate analog sharing the identical 5-phenyl-1,3,4-oxadiazole core and diethyl substitution pattern) exhibited dose-dependent cytotoxicity against human breast adenocarcinoma (MCF-7) and pancreatic ductal adenocarcinoma (PANC-1) cell lines, with IC₅₀ values of 22.8 ± 0.8 μM (MCF-7, 24 h) and 35.0 ± 1.0 μM (PANC-1, 24 h). The corresponding silver(I) complex achieved IC₅₀ values of 11.2 ± 0.4 μM and 18.3 ± 1.2 μM, respectively, representing an approximately 2-fold enhancement in potency conferred by metal coordination [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, 24 h incubation) |
|---|---|
| Target Compound Data | α-Aminophosphonate analog (diethyl oxadiazole scaffold): IC₅₀ = 22.8 ± 0.8 μM (MCF-7); 35.0 ± 1.0 μM (PANC-1) |
| Comparator Or Baseline | Silver(I) complex of the same ligand: IC₅₀ = 11.2 ± 0.4 μM (MCF-7); 18.3 ± 1.2 μM (PANC-1). Cisplatin (literature reference): IC₅₀ = 5.7 ± 0.1 μM (MCF-7, 24 h); 14.4 ± 1.1 μM (PANC-1, 48 h) |
| Quantified Difference | Silver complex is ~2-fold more potent than free ligand. The free ligand is ~4-fold less potent than cisplatin against MCF-7 at 24 h. |
| Conditions | MTT assay; MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cell lines; concentration range 3.125–200 μM; 24 and 48 h incubation |
Why This Matters
This establishes a quantitative cytotoxicity baseline for the 5-phenyl-1,3,4-oxadiazole scaffold with diethyl substitution, enabling procurement decisions for anticancer screening programs where this compound serves as a precursor or scaffold for further derivatization.
- [1] Hkiri S, et al. Silver(I) Complexes Based on Oxadiazole-Functionalized α-Aminophosphonate: Synthesis, Structural Study, and Biological Activities. Molecules. 2022;27(23):8131. doi:10.3390/molecules27238131. View Source
